molecular formula C18H24N6S B5502844 ({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine

({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine

Cat. No. B5502844
M. Wt: 356.5 g/mol
InChI Key: FMFGQDANNQUFAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, incorporating the formation of the core structure followed by functionalization to introduce the desired substituents. For instance, in the synthesis of benzothiazole and triazole derivatives, methods may involve cyclocondensation reactions, substitution reactions, and the use of specific catalysts under controlled conditions to achieve high yields and purity (Hlazunova, 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to "{5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine" has been characterized using techniques such as X-ray crystallography. These studies reveal the geometry, conformation, and intermolecular interactions within the crystal lattice, providing insights into the compound's stability and reactivity. The benzothiazol and triazole rings are noted for their planarity and the ability to engage in supramolecular interactions, which can influence the compound's physical properties and reactivity (Yıldırım et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of "{5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine" and related compounds can be influenced by the presence of functional groups that participate in various chemical reactions. These compounds may undergo nucleophilic substitution reactions, cycloadditions, and other transformations that enable the synthesis of diverse derivatives with potential biological activity. The benzothiazole and triazole components are particularly reactive towards electrophiles and nucleophiles, respectively, facilitating the introduction of various substituents to modify the compound's properties (Mekky & Sanad, 2020).

properties

IUPAC Name

1-[5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6S/c1-22(2)12-16-20-21-17(23(16)3)13-8-10-24(11-9-13)18-19-14-6-4-5-7-15(14)25-18/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFGQDANNQUFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)C3=NC4=CC=CC=C4S3)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine

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